Methyl 4-ethoxybenzoate
Overview
Description
Methyl 4-ethoxybenzoate is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as 4-Ethoxybenzoic acid methyl ester and Methyl p-ethoxybenzoate . It is used in the preparation of 4-ethoxybenzoic acid by reacting with aluminum tribromide . It is also involved in the preparation of apricoxib, which is a selective cyclooxygenase inhibitor .
Synthesis Analysis
The synthesis of Methyl 4-ethoxybenzoate involves the reaction of methyl paraben with diethyl sulphate in the presence of potassium carbonate in 2-butanone . This reaction is carried out at a temperature of 78 - 80°C for 2 hours .Molecular Structure Analysis
Methyl 4-ethoxybenzoate has a molecular weight of 180.201 Da . It contains a total of 25 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
Methyl 4-ethoxybenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 266.6±13.0 °C at 760 mmHg, and a flash point of 106.1±14.4 °C . It has a molar refractivity of 49.3±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 167.8±3.0 cm3 . It is soluble in alcohol and ether but insoluble in water .Scientific Research Applications
Chemical Properties and Interactions
- Structural Analysis : A study on Methyl 4-hydroxybenzoate, a compound similar to Methyl 4-ethoxybenzoate, explored its single crystal structure, intermolecular interactions, and crystal packing through Hirshfeld surface analysis and computational calculations. The research highlights the importance of understanding molecular structure for pharmaceutical applications (Sharfalddin et al., 2020).
Application in Imaging and Diagnosis
- Imaging Probes for Alzheimer's Disease : Novel benzoxazole derivatives, structurally related to Methyl 4-ethoxybenzoate, were synthesized and evaluated as positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds showed high affinity for β-amyloid aggregates, demonstrating the potential for diagnostic applications in neurodegenerative diseases (Cui et al., 2012).
Environmental Stability and Degradation
- Alkaline Hydrolysis in Different States : Research on the alkaline hydrolysis of esters of 4-hydroxybenzoic acid, including Methyl 4-hydroxybenzoate, in liquid and frozen states provides insights into the stability and degradation pathways of these compounds under various environmental conditions. The study found a significantly increased rate of hydrolysis in the frozen state, which has implications for the environmental fate and storage conditions of similar esters (Shija et al., 1992).
Photostabilization and Material Protection
- Singlet Molecular Oxygen Quenching : An investigation into the photostabilization properties of methyl salicylate and related compounds, including Methyl 4-hydroxybenzoate, revealed their capacity to generate and quench singlet molecular oxygen. These findings suggest potential applications in protecting materials from photodegradation by acting as efficient dopant agents against oxygen-mediated degradation (Soltermann et al., 1995).
Antimicrobial Activities
- Staphylococcus aureus Biofilm Inhibition : 4-ethoxybenzoic acid, structurally related to Methyl 4-ethoxybenzoate, was found to inhibit Staphylococcus aureus biofilm formation and potentiate biofilm sensitivity to vancomycin. This study highlights the potential of ethoxybenzoic acid derivatives for developing anti-pathogenic agents against bacterial biofilms (Campbell et al., 2020).
Safety And Hazards
properties
IUPAC Name |
methyl 4-ethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-6-4-8(5-7-9)10(11)12-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHXTCZZACTEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178344 | |
Record name | Methyl 4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethoxybenzoate | |
CAS RN |
23676-08-6 | |
Record name | Methyl 4-ethoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23676-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-ethoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023676086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23676-08-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-ethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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